

# Application Notes and Protocols: Investigating Psoriasis Pathogenesis with Tyk2-IN-8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The pathogenesis of psoriasis is complex, involving a cascade of inflammatory responses mediated by various cytokines.[1][2] A key signaling pathway implicated in psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a crucial role in the signaling of several cytokines central to psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[5][6][7] These cytokines are pivotal in the differentiation and activation of T helper 17 (Th17) cells and other immune cells that drive the inflammatory process in psoriatic lesions.[8]

**Tyk2-IN-8** is a potent and selective inhibitor of TYK2, making it a valuable research tool for dissecting the role of TYK2-mediated signaling in the pathogenesis of psoriasis and for the preclinical evaluation of potential therapeutic agents. These application notes provide an overview of the mechanism of action of **Tyk2-IN-8** and detailed protocols for its use in both in vitro and in vivo models of psoriasis.

## **Mechanism of Action**

**Tyk2-IN-8** is a small molecule inhibitor that selectively targets the TYK2 kinase. By binding to TYK2, it blocks the downstream signaling cascades initiated by cytokines such as IL-23, IL-12,



and type I IFNs.[5][6] In the context of psoriasis, the IL-23/Th17 axis is a critical driver of the disease.[8] IL-23, upon binding to its receptor on T cells, activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[8] Activated STAT3 promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22.[1][4] These cytokines act on keratinocytes, inducing their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop in the skin.[1][2]

**Tyk2-IN-8**, by inhibiting TYK2, disrupts this signaling pathway, leading to a reduction in STAT3 phosphorylation, decreased Th17 cell activity, and a subsequent dampening of the inflammatory response in the skin.[1]

### **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of Selective TYK2 Inhibitors



| Compo                                   | Target        | Assay<br>Type        | IC50<br>(nM)                                              | Selectiv<br>ity vs.<br>JAK1 | Selectiv<br>ity vs.<br>JAK2 | Selectiv<br>ity vs.<br>JAK3 | Referen<br>ce |
|-----------------------------------------|---------------|----------------------|-----------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|---------------|
| Tyk2-IN-                                | TYK2-<br>JH2  | Biochemi<br>cal      | 5.7                                                       | -                           | -                           | -                           | [9]           |
| Tyk2-IN-                                | JAK1-<br>JH1  | Biochemi<br>cal      | 3.0                                                       | -                           | -                           | -                           | [9]           |
| BMS-<br>986165<br>(Deucrav<br>acitinib) | TYK2          | Cellular<br>(pSTAT5) | 5.1<br>(iAstrocyt<br>es)                                  | >196-fold                   | >196-fold                   | >196-fold                   | [10]          |
| BMS-<br>986165<br>(Deucrav<br>acitinib) | TYK2          | Cellular<br>(pSTAT3) | 8.0<br>(iAstrocyt<br>es)                                  | -                           | -                           | -                           | [10]          |
| SAR-<br>20347                           | TYK2/JA<br>K1 | Cellular             | Dose-<br>depende<br>nt<br>inhibition<br>(1 nM -<br>10 μM) | -                           | -                           | -                           | [11]          |

Note: Data for **Tyk2-IN-8**'s selectivity against other JAK family members in cellular assays is not readily available. Researchers should perform their own selectivity profiling.

Table 2: In Vivo Efficacy of Topical TYK2 Inhibition in an Imiquimod-Induced Psoriasis Mouse Model (Data based on 1.5% BMS-986165 Ointment)



| Parameter                                           | Vehicle Control       | 1.5% BMS-986165 | % Reduction |
|-----------------------------------------------------|-----------------------|-----------------|-------------|
| PASI Score (Day 5)                                  | Significant Reduction |                 |             |
| - Erythema                                          | High                  | Low             | Significant |
| - Scaling                                           | High                  | Low             | Significant |
| - Thickness                                         | High                  | Low             | Significant |
| Epidermal Thickness<br>(μm)                         | Increased             | Reduced         | Significant |
| Pro-inflammatory Gene Expression (mRNA fold change) |                       |                 |             |
| - II17a                                             | –<br>High             | Low             | Significant |
| - II22                                              | High                  | Low             | Significant |
| - II1b                                              | High                  | Low             | Significant |
| - S100a8/a9                                         | High                  | Low             | Significant |

Note: This data is representative of the effects of a selective TYK2 inhibitor. Specific quantitative results for **Tyk2-IN-8** may vary and should be determined experimentally.

## Experimental Protocols In Vitro Keratinocyte Inflammatory Response Model

This protocol describes how to assess the anti-inflammatory effects of **Tyk2-IN-8** on human keratinocytes stimulated with a pro-inflammatory cytokine cocktail that mimics the psoriatic microenvironment.

#### Materials:

- Human epidermal keratinocyte cell line (e.g., HaCaT or primary Normal Human Epidermal Keratinocytes - NHEK)
- Keratinocyte growth medium (KGM)



- Recombinant human IL-17A, IL-22, and TNF-α
- Tyk2-IN-8 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- qRT-PCR reagents and primers for target genes (e.g., IL1B, IL6, CXCL8, S100A7)
- Cell lysis buffer and antibodies for Western blotting (e.g., anti-p-STAT3, anti-STAT3, anti-TYK2, anti-GAPDH)

#### Protocol:

- Cell Culture: Culture HaCaT or NHEK cells in KGM until they reach 70-80% confluency.
- Serum Starvation: For signaling pathway analysis (Western blotting), serum-starve the cells for 4-6 hours prior to treatment.
- **Tyk2-IN-8** Pre-treatment: Pre-treat the cells with various concentrations of **Tyk2-IN-8** (e.g., 10 nM, 100 nM, 1 μM) or vehicle (DMSO) for 1-2 hours.
- Cytokine Stimulation: Add a pro-inflammatory cytokine cocktail (e.g., 20 ng/mL IL-17A, 20 ng/mL IL-22, and 10 ng/mL TNF-α) to the media and incubate for the desired time period (e.g., 6-24 hours for gene expression analysis, 15-30 minutes for signaling pathway analysis).
- Sample Collection:
  - For qRT-PCR: Wash cells with PBS and lyse them for RNA extraction.
  - For Western Blotting: Wash cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
- Analysis:



- qRT-PCR: Synthesize cDNA and perform qRT-PCR to quantify the mRNA expression of target inflammatory genes.
- Western Blotting: Determine the protein levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to assess the inhibition of the TYK2 signaling pathway.

## In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice using imiquimod (IMQ) and the evaluation of the therapeutic efficacy of topically or systemically administered **Tyk2-IN-8**.

#### Materials:

- 8-10 week old BALB/c or C57BL/6 mice
- Imiquimod cream (5%)
- **Tyk2-IN-8** formulated for topical (e.g., in a cream base) or systemic (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection) administration
- Calipers for measuring ear thickness
- Psoriasis Area and Severity Index (PASI) scoring guide
- Reagents for histology (formalin, paraffin, H&E stain)
- Reagents for tissue homogenization and cytokine analysis (ELISA or qRT-PCR)

#### Protocol:

- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Induction of Psoriasis-like Dermatitis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear of each mouse for 5-7 consecutive days.
- Tyk2-IN-8 Treatment:



- Topical Administration: Apply a defined amount of Tyk2-IN-8 cream to the inflamed area daily, starting from day 0 or day 1 of IMQ application.
- Systemic Administration: Administer Tyk2-IN-8 daily via oral gavage or intraperitoneal injection at a pre-determined dose.
- Monitoring and Scoring:
  - Monitor the body weight of the mice daily.
  - Score the severity of skin inflammation daily using a modified PASI scoring system for erythema, scaling, and thickness (each on a scale of 0-4).
  - Measure ear thickness daily using calipers.
- Sample Collection and Analysis (at the end of the experiment):
  - Euthanize the mice and collect the treated skin and ear tissues.
  - Histology: Fix a portion of the tissue in formalin, embed in paraffin, and perform
     Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
  - Cytokine Analysis: Homogenize a portion of the tissue to measure the levels of proinflammatory cytokines (e.g., IL-17A, IL-22, IL-1β) by ELISA or the expression of their corresponding genes by qRT-PCR.
  - Spleen Analysis: Harvest the spleen and measure its weight as an indicator of systemic inflammation.

### **Visualizations**





Click to download full resolution via product page

Caption: TYK2 signaling pathway in psoriasis pathogenesis.





Click to download full resolution via product page

Caption: In vivo experimental workflow for testing Tyk2-IN-8.





Click to download full resolution via product page

Caption: In vitro experimental workflow for testing **Tyk2-IN-8**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis PMC [pmc.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can JAK3 Replicate TYK2's Success? [synapse.patsnap.com]
- 8. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Psoriasis Pathogenesis with Tyk2-IN-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610013#using-tyk2-in-8-to-investigate-psoriasis-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.